molecular formula C17H17NO3 B2570766 (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one CAS No. 1235673-27-4

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Cat. No. B2570766
CAS RN: 1235673-27-4
M. Wt: 283.327
InChI Key: DCPSAWWZURRADH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as FMI-167, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to possess various biological activities and has been the focus of several scientific research studies.

Scientific Research Applications

Bio-Reductive Pro-Drug Systems

The compound is related to structures that have been investigated for their potential as bio-reductively activated pro-drug systems. Specifically, derivatives of furan and isoquinoline have been explored for releasing therapeutic drugs in hypoxic solid tumors, suggesting a potential application in cancer treatment (Berry et al., 1997).

Anti-Tuberculosis Activity

Derivatives of furan and isoquinoline have been synthesized and assessed for their anti-tuberculosis activity, indicating the compound's relevance in developing treatments against bacterial infections (Bai et al., 2011).

Anti-Cancer Agents

The compound is structurally related to molecules designed as tubulin-binding agents, which are explored for their selective and potent anti-cancer properties. These studies highlight the compound's potential application in the development of new therapeutic strategies for cancer treatment (Aneja et al., 2006).

Antiviral Research

Studies have designed derivatives of isoquinoline for inhibiting HIV-1 reverse transcriptase, showcasing the compound's potential utility in antiviral drug development and its relevance in the fight against HIV/AIDS (Chander et al., 2016).

Anti-TMV Activity

Isoquinoline alkaloids derived from plants showing weak anti-TMV activity suggest the compound's possible application in agricultural research, particularly in developing plant protectants against viral diseases (Hu et al., 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-5-4-14-12-18(9-8-13(14)11-16)17(19)7-6-15-3-2-10-21-15/h2-7,10-11H,8-9,12H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSAWWZURRADH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)C=CC3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CN(CC2)C(=O)/C=C/C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

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